molecular formula C11H10N4O5S B2421360 5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 921812-23-9

5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2421360
CAS No.: 921812-23-9
M. Wt: 310.28
InChI Key: XWHHLKDRNNFRPR-UHFFFAOYSA-N
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Description

5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a nitro group, a tetrahydrofuran ring, an oxadiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the thiophene carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under reducing conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The oxadiazole ring can undergo cyclization reactions to form other heterocyclic compounds.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride or hydrogen gas with a catalyst can be used for reduction reactions.

    Nucleophiles: Amines or thiols can be used for nucleophilic substitution reactions.

    Cyclization Agents: Acidic or basic conditions can be used to promote cyclization reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group can yield amino derivatives.

    Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.

    Heterocyclic Compounds: Cyclization reactions can yield new heterocyclic compounds with potential biological activity.

Scientific Research Applications

5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O5S/c16-9(7-3-4-8(21-7)15(17)18)12-11-14-13-10(20-11)6-2-1-5-19-6/h3-4,6H,1-2,5H2,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHHLKDRNNFRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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